N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Overview
Description
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of dichlorophenyl, fluoro, and methylsulfonyl groups attached to an anilinoacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Nitration and Reduction: Nitration of 3,5-dichlorobenzene followed by reduction to obtain 3,5-dichloroaniline.
Fluorination: Introduction of a fluoro group to the aniline derivative.
Sulfonylation: Reaction with methylsulfonyl chloride to introduce the methylsulfonyl group.
Acylation: Finally, acylation with chloroacetic acid to form the acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro or sulfonyl groups, leading to amines or thiols.
Substitution: Halogen atoms (chlorine, fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of halogens.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-2-(2-fluoroanilino)acetamide: Lacks the methylsulfonyl group.
N-(3,5-dichlorophenyl)-2-(N-methylsulfonylanilino)acetamide: Lacks the fluoro group.
N-(3,5-dichlorophenyl)-2-(2-chloro-N-methylsulfonylanilino)acetamide: Has a chloro group instead of a fluoro group.
Uniqueness
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is unique due to the combination of dichlorophenyl, fluoro, and methylsulfonyl groups, which can impart distinct chemical and biological properties. This uniqueness might translate to specific interactions with molecular targets, enhanced stability, or unique reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3S/c1-24(22,23)20(14-5-3-2-4-13(14)18)9-15(21)19-12-7-10(16)6-11(17)8-12/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUGNLOBDWJKJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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